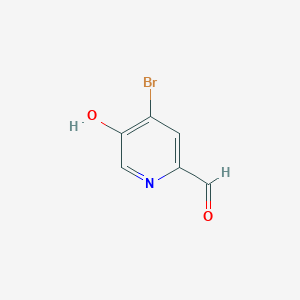

4-Bromo-5-hydroxypicolinaldehyde

Description

4-Bromo-5-hydroxypicolinaldehyde is a pyridine derivative characterized by a bromine atom at the 4-position, a hydroxyl group at the 5-position, and an aldehyde functional group at the 2-position of the pyridine ring (based on nomenclature conventions). This compound’s unique substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to solubility and biological interactions. The aldehyde moiety enables participation in condensation reactions, such as Schiff base formation, which is critical for synthesizing pharmaceuticals and ligands .

Properties

Molecular Formula |

C6H4BrNO2 |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

4-bromo-5-hydroxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H |

InChI Key |

RVSDHRLOAHBYQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1Br)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-hydroxypicolinaldehyde typically involves the bromination of 5-hydroxypicolinaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of 4-Bromo-5-hydroxypicolinaldehyde may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form 5-hydroxypicolinaldehyde.

Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide or methoxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like cuprous cyanide (CuCN) in hot DMSO.

Major Products:

Oxidation: 4-Bromo-5-hydroxypicolinic acid.

Reduction: 5-Hydroxypicolinaldehyde.

Substitution: 4-Cyano-5-hydroxypicolinaldehyde.

Scientific Research Applications

4-Bromo-5-hydroxypicolinaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxypicolinaldehyde involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 4-Bromo-5-hydroxypicolinaldehyde becomes evident when compared to analogs with variations in substituent type, position, or functional groups. Below is a detailed analysis supported by comparative

Table 1: Comparative Analysis of 4-Bromo-5-hydroxypicolinaldehyde and Key Analogs

Substituent Position and Reactivity

- Halogen Placement : Bromine at the 4-position (as in 4-Bromo-5-hydroxypicolinaldehyde) directs electrophilic substitution reactions to the 6-position due to its electron-withdrawing effect. In contrast, analogs like Ethyl 5-bromo-4-hydroxypicolinate (Br at 5-position) exhibit distinct regioselectivity, favoring modifications at the 3-position .

- Hydroxyl vs. Methyl Groups : The 5-hydroxyl group in the target compound enhances hydrogen-bonding interactions with biological targets, unlike 5-Bromo-4-methylpicolinaldehyde, where the methyl group increases lipophilicity but reduces polar interactions .

- Aldehyde vs. Ester Functionality : The aldehyde group in 4-Bromo-5-hydroxypicolinaldehyde enables rapid condensation reactions, whereas ester-containing analogs (e.g., Ethyl 5-bromo-4-hydroxypicolinate) are more stable but require harsher conditions for further modifications .

Biological Activity

4-Bromo-5-hydroxypicolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

4-Bromo-5-hydroxypicolinaldehyde is a derivative of picolinaldehyde, characterized by the presence of a bromine atom and a hydroxyl group at specific positions on the pyridine ring. Its chemical structure can be represented as follows:

This compound exhibits various physicochemical properties that influence its biological activity, including solubility, stability, and reactivity.

Antimicrobial Activity

Research indicates that 4-Bromo-5-hydroxypicolinaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, attributing this activity to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. The minimum inhibitory concentration (MIC) values for selected bacterial strains were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Properties

4-Bromo-5-hydroxypicolinaldehyde has also been evaluated for its antioxidant capacity. In vitro assays demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The compound's antioxidant activity was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 25 µM, indicating potent activity compared to standard antioxidants like ascorbic acid.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of 4-Bromo-5-hydroxypicolinaldehyde in models of neurodegeneration. The compound was shown to inhibit apoptosis in neuronal cells exposed to oxidative stress. Key findings included:

- Reduction in apoptotic markers: Decreased levels of caspase-3 and PARP cleavage.

- Improvement in cell viability: A significant increase in cell survival rates (up to 70%) compared to untreated controls.

These results highlight the potential for this compound in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of 4-Bromo-5-hydroxypicolinaldehyde in a murine model of inflammation. The compound reduced pro-inflammatory cytokine levels (TNF-α, IL-6) by approximately 50% when administered at doses of 10 mg/kg. Histological analysis revealed reduced tissue edema and infiltration of inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.